molecular formula C15H25N3 B3073273 {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine CAS No. 1017426-36-6

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine

Cat. No. B3073273
CAS RN: 1017426-36-6
M. Wt: 247.38 g/mol
InChI Key: LUWVOBAZKCYNOB-UHFFFAOYSA-N
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Description

“{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine” is a compound that has been studied in the context of its potential antifungal and antibacterial activities. It is structurally related to a class of compounds known as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

  • Bioactive Compounds Synthesis : A study demonstrated the synthesis of new Mannich bases with substituted piperazines, showcasing potential cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. This indicates the role of such compounds in medicinal chemistry and drug development (Gul et al., 2019).

  • Antimicrobial Properties : Another research synthesized new 1,2,4-Triazole derivatives containing piperazine and assessed their antimicrobial activities. This highlights the potential application in combating microbial infections (Bektaş et al., 2007).

  • Chemical Synthesis and Characterization : Research focused on the synthesis and characterization of compounds like 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, showing the significance of such compounds in chemical synthesis and analysis (Grijalvo et al., 2015).

  • Synthesis of Novel Compounds : A study reported the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, highlighting their potential biological activities (Xia, 2015).

  • Dual Antihypertensive Agents : Research into the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents showcases the therapeutic applications of such compounds (Marvanová et al., 2016).

  • Analytical Chemistry Application : A study explored the use of various amines, including 1-(2-methoxyphenyl)piperazine, as derivatizing agents for isocyanate determination, demonstrating its utility in analytical chemistry (Wu et al., 1991).

  • Polyamide Synthesis : The synthesis of polyamides containing theophylline and thymine, using diamines such as piperazine, highlights the use of these compounds in polymer science (Hattori & Kinoshita, 1979).

  • Cholinesterase and Monoamine Oxidase Inhibition : Research on N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine identified it as a new dual inhibitor of cholinesterase and monoamine oxidase, suggesting its potential in treating neurological disorders (Bautista-Aguilera et al., 2014).

Future Directions

The future directions for “{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine” and related compounds could involve further exploration of their potential biological activities. For instance, they could be further tested for their binding affinity against various receptors . Additionally, their potential use in the treatment and/or prevention of certain diseases could be explored .

properties

IUPAC Name

3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-5-2-3-6-15(14)13-18-11-9-17(10-12-18)8-4-7-16/h2-3,5-6H,4,7-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWVOBAZKCYNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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